REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:10]([F:13])([F:12])[F:11])=[CH:5][C:4]=1[B:14]([OH:16])[OH:15].B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:10]([F:13])([F:11])[F:12])=[CH:5][C:4]=1[B:14]([OH:16])[OH:15]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC(F)(F)F)B(O)O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The dichloromethane was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the white solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
before drying in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)OC(F)(F)F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |